3-butyramido-N-(3-fluorophenyl)benzofuran-2-carboxamide
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Overview
Description
3-butyramido-N-(3-fluorophenyl)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C19H17FN2O3 and its molecular weight is 340.354. The purity is usually 95%.
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Scientific Research Applications
Antitumor Activity
One of the primary applications of benzofuran derivatives is in the development of antitumor agents. For example, a synthetic inhibitor of histone deacetylase, MS-27-275, which is a benzamide derivative, exhibited marked in vivo antitumor activity against human tumors. It inhibited human histone deacetylase, caused hyperacetylation of nuclear histones in tumor cell lines, and induced changes in cell cycle distribution, leading to decreased S-phase cells and increased G1-phase cells. MS-27-275 showed a different sensitivity spectrum against various human tumor cell lines compared to 5-fluorouracil and inhibited the growth of tumor lines implanted into nude mice that did not respond to 5-fluorouracil. This suggests a novel chemotherapeutic strategy for cancers insensitive to traditional antitumor agents (Saito et al., 1999).
Antimicrobial Activity
Compounds containing the benzofuran motif have also been explored for their antimicrobial potential. For instance, a study synthesized and evaluated the antimicrobial activity of novel 5-(benzofuran-2-yl)-N'-(2-substituted-4-oxothiazolidin-3-yl)-1-phenyl-1H-pyrazole-3-carboxamide derivatives. These compounds were screened for in vitro antibacterial activity against a panel of pathogenic microorganisms, showing significant activity compared to chloramphenicol (Idrees et al., 2019).
Synthesis of Heterocyclic Compounds
Another application is in the synthesis of heterocyclic compounds, where 2,3-butadienes, as building blocks, have been utilized in creating various heterocyclic compounds, including fluorinated benzofuran derivatives. These transformations highlight the utility of benzofuran derivatives in synthesizing complex molecular structures with potential biological activity (Gromova et al., 2020).
Antiproliferative Activities
The synthesis and biological evaluation of new benzofuran carboxamide derivatives for their antimicrobial, anti-inflammatory, and DPPH radical scavenging activities provide a basis for the development of bioactive chemical entities. These derivatives were characterized and evaluated, indicating the broad application potential of benzofuran carboxamides in creating compounds with diverse biological activities (Lavanya et al., 2017).
Mechanism of Action
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.
Mode of Action
Benzofuran compounds are known to interact with their targets in a variety of ways, often leading to changes in cellular function . The specific interactions and resulting changes would depend on the particular target and the biochemical context within the cell.
Biochemical Pathways
Given the broad range of biological activities associated with benzofuran compounds, it is likely that multiple pathways are affected .
Result of Action
Given the known biological activities of benzofuran compounds, it is likely that the compound has significant effects at the molecular and cellular levels .
Future Directions
Given the diverse pharmacological activities of benzofuran derivatives, they have attracted much attention in the field of drug discovery . Future research could focus on designing new drugs based on benzofuran derivatives for various therapeutic applications . Evaluating the chemical structure of these compounds will guide future medicinal chemists in designing new drugs for therapy that might give excellent results in in vivo/in vitro applications .
Properties
IUPAC Name |
3-(butanoylamino)-N-(3-fluorophenyl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O3/c1-2-6-16(23)22-17-14-9-3-4-10-15(14)25-18(17)19(24)21-13-8-5-7-12(20)11-13/h3-5,7-11H,2,6H2,1H3,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVSJWPXAWWIWPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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